Levocetirizine amide
Overview
Description
Unii-1AH2JG4B9H, also known as (2R,3S)-2,3-dihydroxybutanedioic acid, is a chemical compound that belongs to the family of alpha-hydroxy acids. It is assigned to LEVOCETIRIZINE AMIDE .
Molecular Structure Analysis
The molecular formula of Unii-1AH2JG4B9H is C21H26ClN3O2 . This indicates that it is composed of 21 carbon atoms, 26 hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms .Scientific Research Applications
Aptamers in Bioanalytical Applications
Aptamers, artificial single-stranded DNA or RNA sequences, have shown significant promise in bioanalytical applications due to their high specificity and affinity for target molecules. Their stability and ease of modification make them suitable for biosensing, diagnostics, and therapeutic applications. The review by Iliuk et al. (2011) highlights major progress in aptamer research, emphasizing its potential in developing highly specific analytical tools and therapeutic agents (Iliuk, Hu, & Tao, 2011).
Mass Spectrometry Imaging in Food Science
Mass Spectrometry Imaging (MSI) has emerged as a powerful tool in food science, offering detailed chemical imaging of food products. This technique allows for the localization of biomarkers, characterization of nutrients, and detection of chemical contaminants, contributing significantly to food safety and quality assessment. Li et al. (2016) review the applications of MSI in food science, outlining its potential to revolutionize our understanding of food materials at the molecular level (Li, Dunham, Dong, Yoon, Zeng, & Sweedler, 2016).
Nanoparticle Research
The field of nanoparticle research offers vast potential for technological applications, including in medicine, electronics, and materials science. Heiligtag and Niederberger (2013) discuss the broad range of nanoparticle synthesis, assembly, and applications, highlighting the innovative possibilities these materials offer across different scientific domains (Heiligtag & Niederberger, 2013).
Gene Expression Profiling in Dental Research
Kuo et al. (2002) explore the application of DNA microarray technology in dental research, including gene discovery, disease diagnosis, and personalized therapeutics. This technology facilitates the simultaneous analysis of thousands of genes, offering insights into complex genetic interactions and disease mechanisms (Kuo, Whipple, Sonis, Ohno-Machado, & Jenssen, 2002).
Ancient DNA Research
Ancient DNA (aDNA) research provides a unique window into the past, enabling the study of extinct species and ancient populations. Willerslev and Cooper (2005) discuss methodological advances in aDNA research, highlighting its impact on evolutionary biology and archaeology (Willerslev & Cooper, 2005).
Mechanism of Action
Target of Action
The primary target of Levocetirizine amide is currently under investigation. It is believed to have a similar target to levocetirizine dihydrochloride .
Mode of Action
It is likely to interact with its targets in a manner similar to other compounds in its class
Biochemical Pathways
It is likely that it interacts with multiple pathways, given its complex structure and potential for diverse interactions .
Pharmacokinetics
It is known that levocetirizine dihydrochloride has a longer duration of action than other similar compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other compounds, pH, temperature, and more .
Properties
IUPAC Name |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2,(H2,23,26)/t21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJDQBJDVOYDLA-OAQYLSRUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOCC(=O)N)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909779-33-5 | |
Record name | Levocetirizine amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909779335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEVOCETIRIZINE AMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AH2JG4B9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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